4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid involves multiple steps. One common method includes the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dimethyl sulfoxide (DMSO), and water are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid involves its interaction with specific molecular targets. The thiazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment.
Methotrexate: Another similar compound with applications in chemotherapy.
Thiazole Derivatives: Various thiazole derivatives exhibit similar biological activities.
Uniqueness
4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid stands out due to its unique combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H11N3O4S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
4-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-6(2-4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) |
InChI Key |
WMNGKZGRTLSGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.